molecular formula C8H15NO4 B558420 Boc-Glycine methyl ester CAS No. 31954-27-5

Boc-Glycine methyl ester

Cat. No. B558420
CAS RN: 31954-27-5
M. Wt: 189.21 g/mol
InChI Key: PHUZOEOLWIHIKH-UHFFFAOYSA-N
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Description

Boc-Glycine methyl ester is a derivative of the amino acid glycine . It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants . It is also used in the preparation of amino acids and organic compounds .


Synthesis Analysis

The Boc-Glycine methyl ester can be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular formula of Boc-Glycine methyl ester is C8H15NO4 . The molecular weight is 189.21 g/mol .


Chemical Reactions Analysis

The Boc group in Boc-Glycine methyl ester can be cleaved by mild acidolysis . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Physical And Chemical Properties Analysis

Boc-Glycine methyl ester is a colorless to yellow liquid . It has a molecular weight of 189.21 g/mol . The boiling point is 190 °C .

Scientific Research Applications

1. Deprotection of the N-Boc Group

  • Application Summary: Boc-Glycine methyl ester is used in a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
  • Methods of Application: The procedure involves using oxalyl chloride in methanol under room temperature conditions for 1–4 hours .
  • Results: The reactions yield up to 90% and this mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

2. N-Boc Protection of Amines

  • Application Summary: A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described .
  • Methods of Application: Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
  • Results: The method provides a green and efficient way to protect amines, with excellent yields .

3. Synthesis of Cyclophosphazene Compounds

  • Application Summary: Glycine methyl ester hydrochloride is used to synthesize cyclophosphazene compounds with amino acid esters as side groups .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

4. Preparation of Pregabalin

  • Application Summary: Boc-glycine methyl ester is used in the preparation of Pregabalin, a GABA analogue used as an anticonvulsant .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

5. Synthesis of N-Boc Amino Acid Esters

  • Application Summary: Boc-Gly-OH can be used for the esterification reaction to synthesize N-Boc amino acid esters .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

6. Synthesis of Neuroprotective Drug Analogs

  • Application Summary: Boc-Gly-OH is used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

7. Allylation of Hydrazones and Isatin

  • Application Summary: Boc-Gly-OH can be used as a promoter for the allylation of hydrazones and isatin .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

8. Dual Protection of Amino Functions

  • Application Summary: Boc-Gly-OH can be used for dual protection of amino functions . This method is particularly useful in the synthesis of multifunctional targets where amino functions often occur .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Boc-Glycine methyl ester should not be released into the environment . In case of skin contact, it should be washed off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Future Directions

Boc-Glycine methyl ester continues to play an important role in peptide synthesis . It is also used in the composition of drugs containing Ketoprofen, and Sodium hyaluronate as anti-inflammatory agents .

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUZOEOLWIHIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348468
Record name Boc-Glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glycine methyl ester

CAS RN

31954-27-5
Record name Boc-Glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
RK Everett, JP Wolfe - The Journal of Organic Chemistry, 2015 - ACS Publications
… To this end, N-benzyl-N-boc-glycine methyl ester 6a was selected as our first substrate, since prior studies on aza-[2,3]-Wittig rearrangements have shown that electron-withdrawing N-…
Number of citations: 23 pubs.acs.org
L Di Marco, M Hans, L Delaude… - … –A European Journal, 2016 - Wiley Online Library
… was next telescoped with two benchmark NHC-catalyzed reactions; namely, the transesterification of vinyl acetate with benzyl alcohol and the amidation of N-Boc-glycine methyl ester …
RK Everett, JP Wolfe - Tetrahedron Letters, 2015 - Elsevier
… We first elected to examine the rearrangement of N-benzyl-N-boc-glycine methyl ester, as prior studies on aza-[2,3]-Wittig rearrangements have shown that electron-withdrawing N-…
Number of citations: 12 www.sciencedirect.com
C Gambs, TJ Dickerson, S Mahajan… - The Journal of …, 2003 - ACS Publications
… the diffusion behavior of Boc-glycine methyl ester. Both Boc-glycine and Boc-glycine methyl ester have very similar molecular sizes; however, Boc-glycine methyl ester cannot form an …
Number of citations: 43 pubs.acs.org
M Penning, J Christoffers - 2012 - Wiley Online Library
… Pyrrolidone derivative 6 was prepared by conjugate addition of N-Boc-glycine methyl ester11 (9, Scheme 3) to methyl acrylate (10), followed by Dieckmann condensation as reported by …
B Valentine, T St Amour, R Walter, D Fiat - Journal of Magnetic Resonance …, 1980 - Elsevier
… Glycine enriched to 18.5% 170 was prepared by saponification of N-cu-t-Bocglycine methyl ester (Chemical Dynamics Corporation) with Na”OH. Nat-Bocglycine methyl ester (0.435 g) …
Number of citations: 37 www.sciencedirect.com
CY Cheng, TV Brinzari, Z Hao, X Wang… - Journal of Agricultural …, 2021 - ACS Publications
… For Boc-glycine methyl ester, the protecting groups can fully mask the amine and carboxyl … As a result, the hydrolysis rate of 1 with Boc-glycine methyl ester is the same as that of 1 alone…
Number of citations: 5 pubs.acs.org
L Morandeau, PRL Saec, A Ouadi… - Journal of Labelled …, 2006 - Wiley Online Library
A new bifunctional chelating agent (BCA), 3‐(4‐isothiocyanatobenzyl)triethylenetetraaminehexaacetic acid (9), has been synthesized in fast and easy conditions. An improved synthesis …
F Sagui, P Conti, G Roda, R Contestabile, S Riva - Tetrahedron, 2008 - Elsevier
… be easily separated by flash chromatography on silica gel, allowing the separation of the threo and erythro β-hydroxy-amino acid derivatives (t,e)-8 from N-Boc-glycine methyl ester, …
Number of citations: 34 www.sciencedirect.com
WM Kati, D Montgomery, C Maring… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… procedure which began by reacting Boc-glycine methyl ester with sodium hydride and allyl … beginning with the condensation ofN-Boc-glycine methyl ester and tert-butyl acrylate effected …
Number of citations: 55 journals.asm.org

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